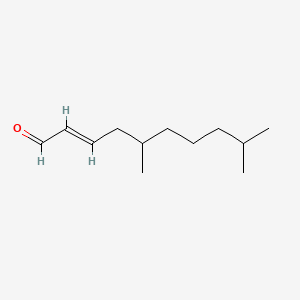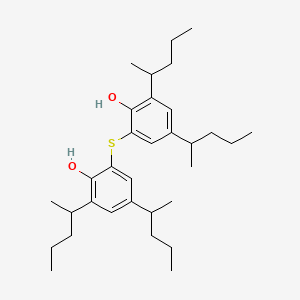
2,2'-Thiobis(4,6-di-sec-pentylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Thiobis(4,6-di-sec-pentylphenol) is an organic compound with the molecular formula C32H50O2S and a molecular weight of 498.8 g/mol . It is known for its antioxidant properties and is used in various industrial applications to prevent the degradation of materials.
Méthodes De Préparation
The synthesis of 2,2’-Thiobis(4,6-di-sec-pentylphenol) typically involves the reaction of 4,6-di-sec-pentylphenol with sulfur. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the thiobis linkage . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
2,2’-Thiobis(4,6-di-sec-pentylphenol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiobis linkage to a simpler sulfide.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2’-Thiobis(4,6-di-sec-pentylphenol) has a wide range of scientific research applications:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Medicine: Research is ongoing to explore its potential therapeutic uses due to its antioxidant activity.
Mécanisme D'action
The antioxidant effect of 2,2’-Thiobis(4,6-di-sec-pentylphenol) is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic groups play a crucial role in this mechanism by stabilizing the resulting phenoxyl radicals through resonance .
Comparaison Avec Des Composés Similaires
2,2’-Thiobis(4,6-di-sec-pentylphenol) can be compared with other similar compounds such as:
4,4’-Bis(2,6-di-tert-butylphenol): Another antioxidant used in polymer stabilization.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Known for its use in rubber and plastic industries as an antioxidant.
The uniqueness of 2,2’-Thiobis(4,6-di-sec-pentylphenol) lies in its specific structure, which provides a balance of steric hindrance and reactivity, making it particularly effective in certain applications .
Propriétés
Numéro CAS |
90-67-5 |
|---|---|
Formule moléculaire |
C32H50O2S |
Poids moléculaire |
498.8 g/mol |
Nom IUPAC |
2-[2-hydroxy-3,5-di(pentan-2-yl)phenyl]sulfanyl-4,6-di(pentan-2-yl)phenol |
InChI |
InChI=1S/C32H50O2S/c1-9-13-21(5)25-17-27(23(7)15-11-3)31(33)29(19-25)35-30-20-26(22(6)14-10-2)18-28(32(30)34)24(8)16-12-4/h17-24,33-34H,9-16H2,1-8H3 |
Clé InChI |
FLLOPEDWTVKHRZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C(C)CCC)C(C)CCC)O)C(C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-12-naphthalen-2-ylbenzo[a]anthracene](/img/structure/B13772325.png)
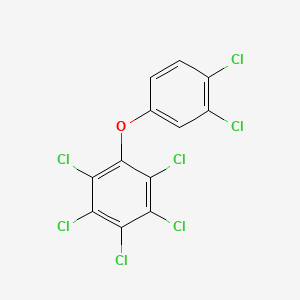
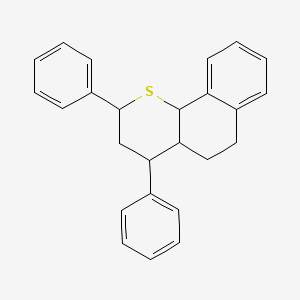
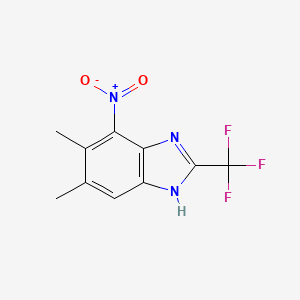
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclopentylazanium chloride](/img/structure/B13772351.png)
![2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride](/img/structure/B13772357.png)
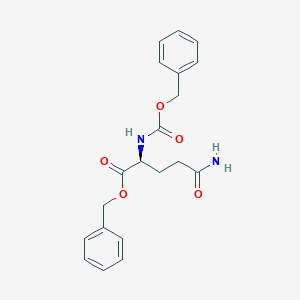
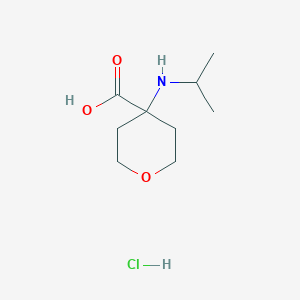
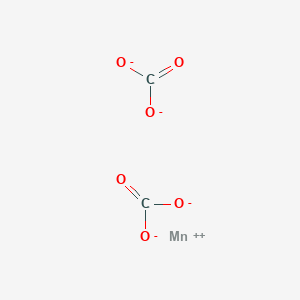
![[3-(Diphenylphosphino)phenyl]triphenylphosphonium](/img/structure/B13772384.png)
![3-amino-3-[2-(2-fluorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772400.png)

![2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B13772412.png)
